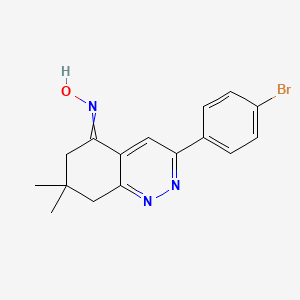

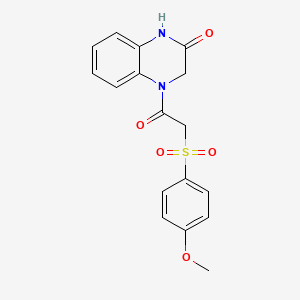

3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline is a heterocyclic compound belonging to the class of chemicals known as cinnolines. It is a synthetic molecule that has been studied extensively in the laboratory for its potential applications in medicinal chemistry and organic synthesis. This compound has been used as a reagent in various chemical reactions and as a starting material for the syntheses of other compounds. In addition, this compound has been studied for its potential use in biological applications such as drug delivery, enzyme inhibition, and gene regulation.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

One significant application is in the synthesis of new chemical compounds. For example, in the study by Robins et al. (2001), a process involving protection, epoxide opening, and successive deprotection was utilized to efficiently synthesize 3'-amino-3'-deoxyadenosine, a compound with potential biological activity (Robins, Miles, Samano, & Kaspar, 2001).

Nanoparticle Production

Another application is in the field of nanotechnology. Fischer, Baier, and Mecking (2013) reported the use of bromo-substituted compounds to initiate chain growth polymerization, resulting in heterodisubstituted polyfluorenes. These polymers were then used to create nanoparticles with potential applications in various fields, including medicine and electronics (Fischer, Baier, & Mecking, 2013).

Catalysis in Chemical Reactions

In the realm of catalysis, Elinson, Vereshchagin, Ryzhkova, and Egorov (2021) demonstrated the electrocatalytic cyclization of specific pyrimidine derivatives, leading to the formation of spirobarbituric dihydrofurans. This method shows how bromo-substituted compounds can play a crucial role in facilitating and directing chemical reactions (Elinson, Vereshchagin, Ryzhkova, & Egorov, 2021).

Pharmaceutical Applications

In pharmaceutical research, compounds like 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline may serve as key intermediates or precursors. For instance, Badrey and Gomha (2012) discussed the synthesis of heterocycles using a similar intermediate, which led to the creation of potential anti-tumor agents (Badrey & Gomha, 2012).

Propriétés

IUPAC Name |

N-[3-(4-bromophenyl)-7,7-dimethyl-6,8-dihydrocinnolin-5-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c1-16(2)8-14-12(15(9-16)20-21)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-7,21H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMVHQRGFBTZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2669412.png)

![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2669416.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669417.png)

![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2669428.png)

![N-[2-(5-Acetamido-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2669429.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B2669432.png)